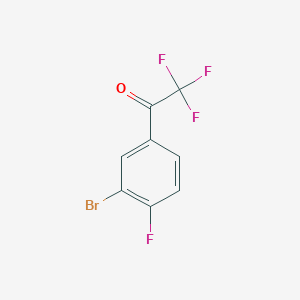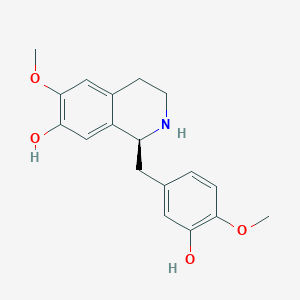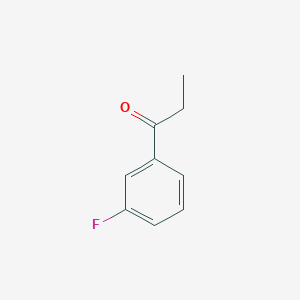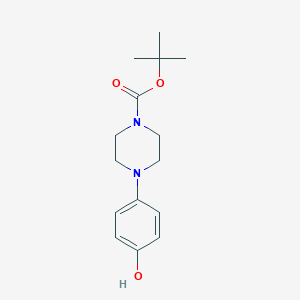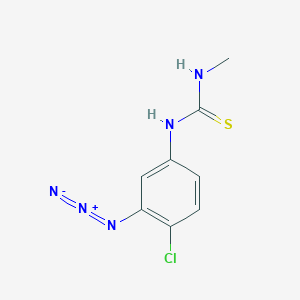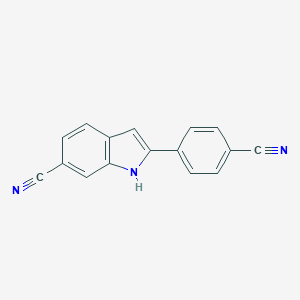
2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis
The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Biotechnological Production
Indoles, including 6-Cyano-2-(4-cyanophenyl)indole , have seen advances in their biotechnological production. They are used in industrial applications for flavor and fragrance, particularly in the food industry and perfumery. Biocatalytic approaches have been developed to convert indole into various derivatives, which can be used as natural colorants or have therapeutic potential .
Signaling Molecule in Microbial Communication
This compound plays a role as a signaling molecule in bacterial quorum sensing. It helps bacteria adapt and survive in their natural communities by facilitating communication between microbial species .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors6-Cyano-2-(4-cyanophenyl)indole can be functionalized to create derivatives that exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential of 6-Cyano-2-(4-cyanophenyl)indole in developing antiviral agents .
Anti-inflammatory and Anticancer Properties
The indole nucleus, present in 6-Cyano-2-(4-cyanophenyl)indole , is part of many bioactive compounds with clinical applications. These include anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic development .
Antimicrobial and Antioxidant Applications
Indole derivatives are known for their antimicrobial and antioxidant activities. This makes 6-Cyano-2-(4-cyanophenyl)indole a candidate for research in treatments against microbial infections and oxidative stress-related conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPEVUESUWHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499113 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
CAS RN |
28719-00-8 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

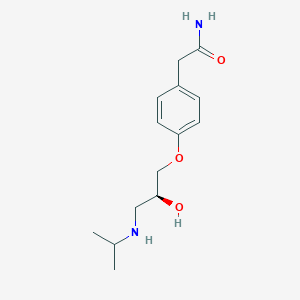
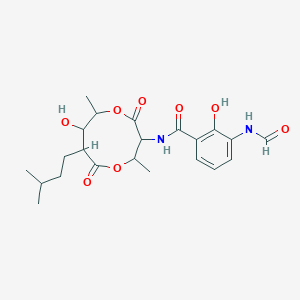
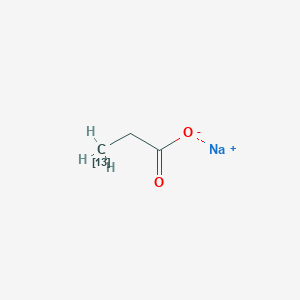
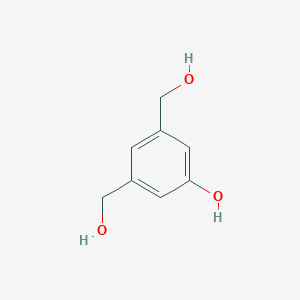
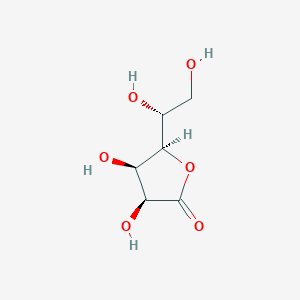
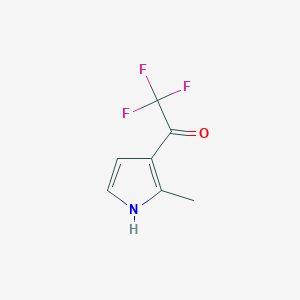
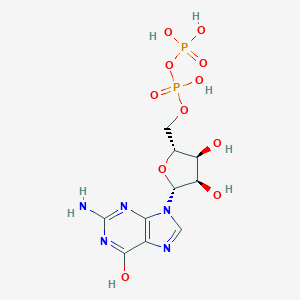
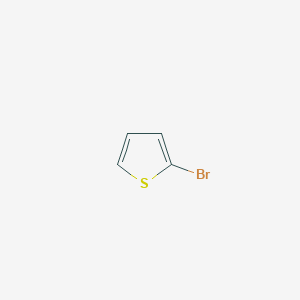
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
